Tetrahidrouridina
Descripción general
Descripción
Tetrahydrouridine is a potent inhibitor of cytidine deaminase, an enzyme that catalyzes the deamination of cytidine and its analogs. This compound has been extensively studied for its ability to enhance the efficacy of nucleoside analogs used in chemotherapy by preventing their rapid degradation .
Aplicaciones Científicas De Investigación
Tetrahydrouridine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of nucleoside analogs and their interactions with enzymes.
Biology: Tetrahydrouridine is employed in cell cycle studies and to investigate the regulation of gene expression.
Medicine: It enhances the efficacy of chemotherapeutic agents by inhibiting cytidine deaminase, thereby increasing the bioavailability of drugs like decitabine.
Industry: The compound is used in the development of new pharmaceuticals and in the optimization of drug formulations
Mecanismo De Acción
Target of Action
Tetrahydrouridine (THU) primarily targets the enzyme Cytidine Deaminase (CDA) . CDA is responsible for the deamination of cytidine analogs, a process that can inactivate certain drugs and limit their bioavailability .
Mode of Action
THU acts as a competitive inhibitor of CDA . By binding to the active site of CDA, THU prevents the enzyme from interacting with its usual substrates, thereby inhibiting the deamination process . This inhibition allows drugs that are normally inactivated by CDA, such as decitabine, to remain active for longer periods .
Biochemical Pathways
The inhibition of CDA by THU affects the catabolism of cytotoxic deoxycytidine analogs such as ara-C and gemcitabine . By preventing the deamination and subsequent inactivation of these drugs, THU enhances their therapeutic efficacy .
Moreover, THU has been shown to inhibit cell proliferation through cell cycle regulation, independent of CDA expression levels . This suggests that THU may have additional targets and pathways that contribute to its biological effects.
Pharmacokinetics
The pharmacokinetics of THU involve its absorption, distribution, metabolism, and excretion (ADME).
In combination with other drugs like decitabine, THU has been shown to extend the absorption time and widen the concentration-time profile of the combined drug, increasing the exposure time for S-phase–specific depletion of DNA methyltransferase 1 (DNMT1) without causing high peak levels that can lead to DNA damage and cytotoxicity .
Result of Action
The inhibition of CDA by THU results in increased bioavailability and prolonged activity of drugs that are normally inactivated by this enzyme . This can lead to enhanced therapeutic efficacy of these drugs .
In addition, THU’s ability to inhibit cell proliferation can result in decreased growth of certain cancer cells . This effect is thought to occur through the regulation of the cell cycle, leading to an increased rate of G1-phase occurrence and a diminished rate of S-phase occurrence .
Action Environment
The action of THU can be influenced by various environmental factors. For instance, the presence of other drugs can affect the activity of THU. When used in combination with decitabine, THU can enhance the bioavailability and efficacy of decitabine .
Furthermore, the expression levels of CDA in different tissues can influence the effectiveness of THU. Tissues with high CDA expression may require higher concentrations of THU for effective inhibition of the enzyme .
Análisis Bioquímico
Biochemical Properties
Tetrahydrouridine interacts with cytidine deaminase (CDA), an enzyme that catalyzes and inactivates cytidine analogues . This interaction contributes to increased resistance to the chemotherapy drug gemcitabine .
Cellular Effects
Tetrahydrouridine has been found to inhibit cell growth, which is independent of CDA expression . Three different carcinoma cell lines exhibited decreased cell proliferation after administration of Tetrahydrouridine .
Molecular Mechanism
Tetrahydrouridine regulates cell cycle progression at the G1/S checkpoint by suppressing E2F1 . This results in an increased rate of G1-phase occurrence while S-phase occurrence is diminished .
Temporal Effects in Laboratory Settings
Tetrahydrouridine has shown to extend the absorption time of decitabine, a deoxycytidine analog, and widen the concentration-time profile, increasing the exposure time for S-phase–specific depletion of DNA methyl-transferase 1 (DNMT1) without causing significant DNA damage or cytotoxicity .
Dosage Effects in Animal Models
In nonhuman primates, oral administration of Tetrahydrouridine-decitabine at a dose that would produce peak decitabine concentrations of less than 0.2μM administered 2×/wk for 8 weeks was not myelotoxic .
Metabolic Pathways
Tetrahydrouridine is involved in the metabolic pathway of gemcitabine, a chemotherapy drug. Gemcitabine is taken into DNA through the active diphosphate and triphosphate by deoxycytidine kinase .
Transport and Distribution
It is known that Tetrahydrouridine is a competitive inhibitor of cytidine deaminase, suggesting it may interact with the same transporters and binding proteins as cytidine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrahydrouridine can be synthesized through the reduction of uridine using catalytic hydrogenation. The process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds in an aqueous solution, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of tetrahydrouridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrouridine primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of tetrahydrouridine .
Comparación Con Compuestos Similares
Cytidine: A naturally occurring nucleoside that is rapidly deaminated by cytidine deaminase.
Cytarabine: A chemotherapeutic agent that is also a substrate for cytidine deaminase.
Decitabine: Another nucleoside analog used in chemotherapy, often combined with tetrahydrouridine to enhance its efficacy
Uniqueness: Tetrahydrouridine is unique in its potent inhibition of cytidine deaminase, which sets it apart from other nucleoside analogs. Its ability to enhance the bioavailability and efficacy of chemotherapeutic agents makes it a valuable tool in cancer treatment .
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4-8,12-15H,1-3H2,(H,10,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKYOOZPSJFJIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18771-50-1 | |
Record name | TETRAHYDROURIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.